molecular formula C8H10N2O B13967513 3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile CAS No. 74650-13-8

3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile

Cat. No.: B13967513
CAS No.: 74650-13-8
M. Wt: 150.18 g/mol
InChI Key: HJFUUJDOMWSXBT-UHFFFAOYSA-N
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Description

3-Acetyl-3-azabicyclo[310]hexane-2-carbonitrile is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclic structure.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological pathways. For example, derivatives of this compound have been shown to inhibit proteases, which are enzymes involved in the breakdown of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile is unique due to its acetyl and nitrile functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its bicyclic structure also imparts rigidity, making it a valuable scaffold in drug design and materials science.

Properties

CAS No.

74650-13-8

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile

InChI

InChI=1S/C8H10N2O/c1-5(11)10-4-6-2-7(6)8(10)3-9/h6-8H,2,4H2,1H3

InChI Key

HJFUUJDOMWSXBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CC2C1C#N

Origin of Product

United States

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